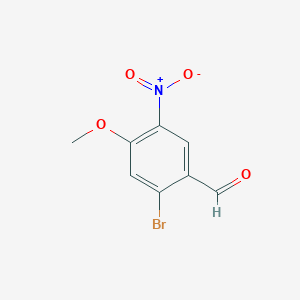2-Bromo-4-methoxy-5-nitrobenzaldehyde
CAS No.:
Cat. No.: VC13883634
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6BrNO4 |
|---|---|
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 2-bromo-4-methoxy-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C8H6BrNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 |
| Standard InChI Key | ZAZHFZVRTHKCBV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)Br)C=O)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C=O)[N+](=O)[O-] |
Introduction
2-Bromo-4-methoxy-5-nitrobenzaldehyde is a synthetic organic compound with the CAS number 139527-84-7. It belongs to the benzaldehyde family, which is known for its diverse applications in organic synthesis and pharmaceutical research. This compound is particularly noted for its complex structure, which includes a bromine atom, a methoxy group, a nitro group, and an aldehyde functional group.
Physical and Chemical Characteristics
-
The presence of a nitro group and a bromine atom contributes to its reactivity and potential applications in organic synthesis.
-
The methoxy group (-OCH3) adds to the compound's solubility and reactivity profile.
Applications
-
Pharmaceutical Research: Compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial or anticancer properties.
-
Organic Synthesis: The compound can serve as a precursor for synthesizing more complex molecules due to its reactive functional groups.
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation)
-
Precautionary Statements: P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (if on skin: wash with plenty of soap and water), P337+P313 (if eye irritation persists: get medical advice/attention), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (take off contaminated clothing and wash before reuse).
Potential Research Areas
-
Biological Activity Studies: Investigating the compound's antimicrobial, anticancer, or neuroprotective properties could provide valuable insights into its potential applications.
-
Synthetic Chemistry: Exploring new synthesis pathways or using this compound as a precursor for more complex molecules could expand its utility in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume